molecular formula C19H16ClFN4O2S B2550863 5-[(2-Chloro-6-fluorobenzyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline CAS No. 860611-08-1

5-[(2-Chloro-6-fluorobenzyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B2550863
CAS No.: 860611-08-1
M. Wt: 418.87
InChI Key: FVKFCUGYBAIKJW-UHFFFAOYSA-N
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Description

5-[(2-Chloro-6-fluorobenzyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline is a useful research compound. Its molecular formula is C19H16ClFN4O2S and its molecular weight is 418.87. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of novel triazoloquinazolines and triazinoquinazolines, including compounds related to 5-[(2-Chloro-6-fluorobenzyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline, has been a subject of research due to their significant biological activities. For example, Ghorab, Ismail, and Abdala (2010) explored the reactivity of methyl-2-isothiocyana-tobenzoic acid towards nitrogen nucleophiles, leading to the synthesis of novel Schiff's bases and triazoloquinazoline derivatives. These compounds exhibited good antipyretic and anti-inflammatory activities (Ghorab, Ismail, & Abdala, 2010).

Biological Activities

Antimicrobial Activity

Al-Salahi, Marzouk, Awad, Al-Omar, and Ezzeldin (2013) investigated the antimicrobial activity of newly synthesized methylsulfanyl-triazoloquinazoline derivatives against various bacterial and fungal species. These derivatives showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against yeast and fungi, highlighting their potential as antimicrobial agents (Al-Salahi et al., 2013).

Anti-Inflammatory and Cytotoxic Activities

Further research by Al-Salahi, Gamal-Eldeen, Alanazi, Al-Omar, Marzouk, and Fouda (2013) on 2-methylsulfanyl-[1,2,4]triazolo[1,5-a]quinazoline derivatives revealed their cytotoxic effects against hepatocellular and colon carcinoma cells, as well as their influence on inflammatory mediators in stimulated macrophages. Some compounds demonstrated high cytotoxicity, while others showed promising multi-potent anti-inflammatory properties (Al-Salahi et al., 2013).

Future Directions

The future research directions for this compound could include studying its synthesis, its physical and chemical properties, and its potential biological activity . It could also be interesting to study its interactions with various biological targets, and to explore its potential uses in medicine or other fields .

Mechanism of Action

Properties

IUPAC Name

5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN4O2S/c1-10-22-18-11-7-16(26-2)17(27-3)8-15(11)23-19(25(18)24-10)28-9-12-13(20)5-4-6-14(12)21/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVKFCUGYBAIKJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC4=C(C=CC=C4Cl)F)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.